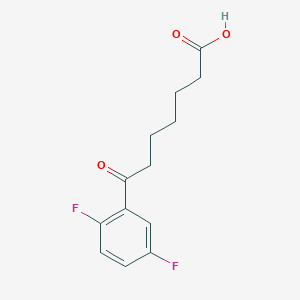

7-(2,5-Difluorophenyl)-7-oxoheptanoic acid

描述

Contextualization within the Chemistry of Oxocarboxylic Acids

7-(2,5-Difluorophenyl)-7-oxoheptanoic acid belongs to the class of oxocarboxylic acids, which are organic compounds containing both a ketone and a carboxylic acid functional group. researcher.life This dual functionality imparts a rich and versatile chemical reactivity to these molecules. The carboxylic acid moiety provides acidic properties and the ability to form derivatives such as esters, amides, and acid halides. wikipedia.orgnumberanalytics.com The ketone group, on the other hand, is susceptible to nucleophilic attack at the carbonyl carbon and can undergo a variety of reactions including reductions, and carbon-carbon bond-forming reactions. libretexts.org

The interplay between these two functional groups within the same molecule allows for a diverse range of chemical transformations. For instance, the keto group can influence the acidity of the carboxylic acid through inductive effects. libretexts.org Furthermore, the presence of both functionalities opens up possibilities for intramolecular reactions, leading to the formation of cyclic structures which are valuable scaffolds in organic synthesis. rsc.org Oxocarboxylic acids are recognized as important building blocks in the synthesis of more complex molecules, including various heterocyclic compounds and natural products. nih.govresearchgate.net

Significance of Fluorinated Aryl Ketones in Organic Synthesis and Molecular Design

The presence of a 2,5-difluorophenyl group categorizes this compound as a fluorinated aryl ketone. The incorporation of fluorine atoms into organic molecules has become a powerful strategy in medicinal chemistry and materials science. nih.govresearchgate.net Fluorine is the most electronegative element and its introduction can profoundly alter the physicochemical properties of a molecule. researchgate.net

Some of the key impacts of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes in the body. This can increase the half-life and bioavailability of drug candidates. researchgate.net

Increased Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. nih.gov

Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing drug-receptor interactions. nih.gov

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be exploited to enhance its binding affinity to a biological target. nih.gov

Fluorinated aryl ketones, in particular, are valuable intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. researcher.lifenih.gov The strategic placement of fluorine atoms on the aromatic ring can be used to fine-tune the electronic properties of the ketone and influence its reactivity in subsequent synthetic steps.

Overview of Existing Research on Related Phenyl-Oxoheptanoic Acid Analogues

While direct research on this compound is limited in publicly available literature, studies on analogous phenyl-oxoheptanoic acid structures provide valuable insights. Research in this area has often focused on the synthesis of these compounds and their potential as precursors to biologically active molecules. For instance, variations in the substitution pattern on the phenyl ring can lead to compounds with different pharmacological profiles.

The synthesis of such analogues often involves Friedel-Crafts acylation or variations thereof, where a substituted benzene (B151609) is reacted with a derivative of heptanedioic acid. The resulting phenyl-oxoheptanoic acid can then be subjected to further chemical modifications. For example, the ketone functionality can be reduced to an alcohol or converted to other functional groups, while the carboxylic acid can be derivatized to form esters or amides. These modifications are often aimed at exploring the structure-activity relationships of these compounds for various therapeutic targets.

The presence of difluorophenyl moieties in bioactive molecules has been a subject of considerable interest. Difluoromethyl groups (CF2H) and difluorophenyl rings are increasingly incorporated into drug candidates to enhance their properties. acs.orgresearchgate.net Studies on other difluorophenyl-containing compounds suggest that this substitution pattern can lead to favorable interactions with biological targets and improved pharmacokinetic profiles. acs.org

Defined Research Objectives and Gaps for this compound

Based on the contextual analysis, several defined research objectives and existing gaps for this compound can be identified. The primary gap is the lack of specific published research on its synthesis, characterization, and potential applications.

Key Research Objectives would include:

Development of Efficient Synthetic Routes: Establishing a reliable and scalable synthesis for this compound is a fundamental first step. This would involve optimizing reaction conditions and purification methods.

Thorough Physicochemical Characterization: A comprehensive analysis of its spectral data (NMR, IR, Mass Spectrometry), melting point, solubility, and pKa would provide a foundational dataset for future studies.

Exploration of its Chemical Reactivity: Investigating the reactivity of both the ketone and carboxylic acid functionalities would unlock its potential as a versatile building block in organic synthesis. This includes exploring its utility in the synthesis of novel heterocyclic systems or as a precursor to more complex molecules.

Investigation of Potential Biological Activity: Given the prevalence of fluorinated aryl ketones in medicinal chemistry, a key objective would be to screen this compound and its derivatives for various biological activities. Its structural features suggest potential for investigation in areas such as enzyme inhibition or as a scaffold for new therapeutic agents.

The absence of this foundational research represents a significant gap in the chemical literature. The unique combination of an oxocarboxylic acid backbone with a strategically fluorinated aromatic ring makes this compound a promising candidate for future research endeavors at the intersection of synthetic organic chemistry and medicinal chemistry.

Structure

3D Structure

属性

IUPAC Name |

7-(2,5-difluorophenyl)-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2O3/c14-9-6-7-11(15)10(8-9)12(16)4-2-1-3-5-13(17)18/h6-8H,1-5H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUWOZUDVIXQLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)CCCCCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645335 | |

| Record name | 7-(2,5-Difluorophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-37-5 | |

| Record name | 2,5-Difluoro-ζ-oxobenzeneheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(2,5-Difluorophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7 2,5 Difluorophenyl 7 Oxoheptanoic Acid and Analogues

Strategies for Carbon-Carbon Bond Formation to Establish the Ketone Moiety

The central challenge in synthesizing the target molecule is the formation of the C-C bond between the aromatic ring and the carbonyl carbon of the heptanoic acid chain.

Friedel-Crafts acylation is a classic and direct method for forming aryl ketones. sigmaaldrich.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 1,4-difluorobenzene (B165170), with an acylating agent in the presence of a strong Lewis acid catalyst. sigmaaldrich.comnih.gov The acylating agent is typically an acyl chloride or a carboxylic acid anhydride (B1165640). For the synthesis of 7-(2,5-Difluorophenyl)-7-oxoheptanoic acid, a suitable acylating agent would be pimeloyl chloride (the acid chloride of heptanedioic acid) or heptanedioic anhydride.

The mechanism begins with the formation of a complex between the Lewis acid (e.g., aluminum chloride, AlCl₃) and the acyl chloride, which generates a highly electrophilic acylium ion. sigmaaldrich.comyoutube.com This acylium ion then attacks the electron-rich 1,4-difluorobenzene ring to form the aryl ketone. youtube.com The reaction is generally regioselective, with acylation occurring at the position ortho to one of the fluorine atoms. A significant advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further acylation, which prevents polysubstitution. youtube.com

Modern variations of this reaction employ a range of catalysts to improve yields, reduce catalyst loading, and achieve milder reaction conditions. organic-chemistry.orgresearchgate.net

Table 1: Catalysts for Friedel-Crafts Acylation

| Catalyst Type | Examples | Typical Conditions | Reference |

|---|---|---|---|

| Traditional Lewis Acids | AlCl₃, FeCl₃ | Stoichiometric amounts, often harsh conditions | sigmaaldrich.comyoutube.com |

| Metal Triflates | Yb(OTf)₃, Sc(OTf)₃ | Catalytic amounts, solvent-free or in organic solvents | researchgate.net |

| Heteropoly Acids | Aluminum dodecatungstophosphate (AlPW₁₂O₄₀) | Non-hygroscopic, reusable, solvent-free conditions | organic-chemistry.org |

Transition-metal-catalyzed cross-coupling reactions provide powerful and versatile alternatives to Friedel-Crafts acylation for aryl ketone synthesis, often with broader functional group tolerance. synthesisspotlight.comdigitellinc.com These methods typically involve the reaction of an organometallic reagent with an acylating agent. organic-chemistry.org

One prominent method is the Suzuki-Miyaura coupling , which would involve the reaction of a 2,5-difluorophenylboronic acid with a suitable acyl donor, such as an acyl chloride derived from the heptanoic acid chain. organic-chemistry.orgmdpi.com Palladium catalysts, such as Pd(OAc)₂ or Pd(PPh₃)₄, are commonly used to facilitate this transformation. organic-chemistry.orgmdpi.com

Another powerful approach utilizes organozinc reagents (Negishi coupling) or Grignard reagents . For instance, a 2,5-difluorophenyl Grignard reagent (2,5-F₂C₆H₃MgBr) or a corresponding organozinc halide could be coupled with an acyl chloride like 7-chloro-7-oxoheptanoate. Iron(II) chloride (FeCl₂) has been shown to catalyze the smooth acylation of functionalized arylzinc halides. organic-chemistry.org The reaction of Grignard reagents with N-Boc amides can also yield aryl ketones through chemoselective C(O)-N bond cleavage. organic-chemistry.org

These methods are part of a broader class of reactions that significantly enhance the synthetic potential of ketones and aldehydes in modern organic synthesis. nih.gov

Table 2: Comparison of Cross-Coupling Methods for Aryl Ketone Synthesis

| Method | Aryl Source | Acyl Source | Catalyst System | Advantages | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Acyl chloride, Anhydride | Palladium (e.g., Pd(OAc)₂) | High functional group tolerance, stable reagents | organic-chemistry.orgresearchgate.net |

| Negishi | Arylzinc halide | Acyl chloride | Palladium or Nickel | High reactivity and selectivity | synthesisspotlight.com |

| Grignard-based | Arylmagnesium halide | Acyl chloride, N-Boc amide | Catalyst-free or Iron-catalyzed | Readily available reagents | organic-chemistry.org |

Elaboration of the Aliphatic Carboxylic Acid Chain

The construction of the seven-carbon linear chain with a terminal carboxylic acid can be achieved through several robust synthetic protocols.

Grignard reagents are exceptionally useful for forming carbon-carbon bonds and increasing chain length. savemyexams.commasterorganicchemistry.com A key reaction for synthesizing carboxylic acids is the carboxylation of a Grignard reagent. libretexts.org This involves the reaction of an organomagnesium halide with carbon dioxide (CO₂), followed by an acidic workup to protonate the resulting carboxylate salt. masterorganicchemistry.comlibretexts.org

To construct the heptanoic acid backbone, a synthetic sequence could start with a six-carbon alkyl halide, such as 1-bromo-6-chlorohexane. Selective formation of the Grignard reagent at the more reactive carbon-bromine bond, followed by reaction with CO₂, would yield 7-chloroheptanoic acid. This intermediate could then be used in a subsequent Friedel-Crafts or cross-coupling reaction.

An alternative and highly relevant strategy is disclosed in a patent for the synthesis of the related 7-chloro-2-oxoheptanoic acid. This method involves preparing a single Grignard reagent from 1-bromo-5-chloropentane (B104276), which is then added to diethyl oxalate (B1200264). google.com Subsequent hydrolysis of the intermediate yields the α-keto acid structure. google.com This approach directly installs both the C7 chain and the oxo-functionality adjacent to the eventual carboxylic acid group.

Olefin metathesis has emerged as a powerful tool for C-C bond formation due to the development of well-defined, functional group-tolerant catalysts, such as those developed by Grubbs. iupac.orgresearchgate.net This reaction allows for the catalytic cleavage and reformation of carbon-carbon double bonds. iupac.org Cross-metathesis (CM) is particularly useful for building linear chains. nih.gov

A potential route to the heptanoic acid backbone could involve the cross-metathesis of a shorter, functionalized alkene with a partner that extends the chain. For example, a reaction between 5-hexenoic acid and an appropriate vinyl partner using a modern ruthenium catalyst could construct the desired seven-carbon skeleton. Modern metathesis catalysts are known to tolerate carboxylic acid functional groups. nih.govacs.org Following the metathesis reaction, standard functional group transformations, such as hydrogenation of the resulting double bond, would be required to yield the saturated heptanoic acid backbone. This methodology offers a flexible approach to assembling complex linear structures. nih.gov

Chemoenzymatic and Biocatalytic Synthesis Routes

While traditional organic synthesis provides robust pathways, chemoenzymatic and biocatalytic methods offer the potential for high selectivity, milder reaction conditions, and reduced environmental impact. Although specific biocatalytic routes for this compound are not established, the principles of biocatalysis can be applied to key steps in its synthesis or the synthesis of valuable analogues.

Enzymes such as ketoreductases (KREDs) could be employed for the asymmetric reduction of the ketone moiety to produce chiral hydroxy-heptanoic acid analogues. This is particularly valuable for creating enantiomerically pure compounds, which is a common requirement in pharmaceutical development.

Furthermore, biocatalysis is used in the industrial production of complex molecules like cephalosporin (B10832234) derivatives, where enzymes perform key acylation and modification steps on a core structure. researchgate.net A similar strategy could be envisioned where an enzyme catalyzes the coupling of a difluorophenyl moiety to a pre-formed heptanoic acid derivative. Lipases could also be used for selective esterification or hydrolysis steps in the synthetic sequence, particularly if protecting groups are required. The development of novel enzymes through directed evolution continues to expand the scope of biocatalysis in complex molecule synthesis.

Enzyme-Catalyzed Carbon-Carbon Bond Formation for Oxo-Acid Derivatives

The quest for greener and more efficient synthetic routes has led to the exploration of enzyme-catalyzed reactions for the formation of carbon-carbon bonds in oxo-acid derivatives. While specific enzymatic synthesis of this compound is not yet widely documented, the principles of biocatalysis offer promising avenues. Enzymes such as acyltransferases have been shown to catalyze Friedel-Crafts acylation reactions, a key step in the synthesis of aryl ketones. Nature utilizes these enzymatic pathways in various biosynthetic processes. The application of such enzymes to unnatural substrates, like difluorobenzene and a suitable heptanoic acid derivative, is an area of active investigation through techniques like directed evolution. The mild reaction conditions and high selectivity offered by biocatalysts present a significant advantage over traditional chemical methods, which often require harsh reagents and produce substantial waste.

Stereoselective Approaches in Synthesis of Chiral Oxo-Acids

The synthesis of chiral oxo-acids is of great interest, as the stereochemistry of a molecule can profoundly influence its biological activity. A primary strategy for achieving stereoselectivity in the synthesis of compounds like this compound involves the asymmetric reduction of the ketone functionality.

Ketoreductases (KREDs): These enzymes are capable of reducing ketones to chiral alcohols with high enantioselectivity. Commercially available KREDs have been successfully employed for the stereoselective synthesis of α-fluoro-β-hydroxy esters from their corresponding racemic keto esters through a process known as dynamic reductive kinetic resolution (DYRKR). alaska.edu This methodology could potentially be adapted for the reduction of the γ-keto group in this compound to yield a specific enantiomer of the corresponding chiral hydroxy acid.

Chiral Catalysts: Non-enzymatic catalytic systems are also widely used. Chiral oxazaborolidine catalysts, often used in conjunction with borane (B79455) or catecholborane, are effective for the enantioselective reduction of various ketones. wikipedia.orgmdpi.com These catalysts create a chiral environment around the ketone, directing the hydride attack to one face of the carbonyl group, thus producing a predominance of one enantiomer of the alcohol. The resulting chiral hydroxy acid can then be used as is or re-oxidized to the chiral oxo-acid if desired.

Synthesis of Structural Analogues and Derivatives for Comparative Studies

To understand the structure-activity relationships and to fine-tune the properties of this compound, the synthesis of its structural analogues and derivatives is crucial.

Positional Isomers of Difluorophenyl-Oxoheptanoic Acids

The position of the fluorine atoms on the phenyl ring can significantly impact the electronic properties and biological interactions of the molecule. The synthesis of various positional isomers, such as the 2,3-, 2,4-, 2,6-, 3,4-, and 3,5-difluorophenyl variants, is therefore of considerable interest. The general and most common method for synthesizing these compounds is through the Friedel-Crafts acylation of the corresponding difluorobenzene isomer with a derivative of heptanedioic acid, such as heptanedioic anhydride or 7-chloro-7-oxoheptanoic acid, in the presence of a Lewis acid catalyst like aluminum chloride. science-revision.co.ukgoogleapis.comchemistryjournals.net The regioselectivity of this reaction is influenced by the directing effects of the fluorine substituents on the aromatic ring.

For instance, the synthesis of 7-(3,4-difluorophenyl)-7-oxoheptanoic acid would involve the acylation of 1,2-difluorobenzene. fluorochem.co.ukcymitquimica.com Similarly, 1,3-difluorobenzene (B1663923) would be the starting material for the 2,4- and 3,5-isomers, and 1,2,3-trifluorobenzene (B74907) could be a precursor for the 2,3-difluoro variant. While these compounds are commercially available, detailed synthetic procedures in the scientific literature are often proprietary to chemical suppliers.

Halogenated and Substituted Phenyl Oxo-Acid Analogues

Expanding the structural diversity beyond fluorine substitution allows for a broader exploration of the chemical space. Analogues with other halogens (chlorine, bromine) or different substituent groups (methyl, nitro, biphenyl) on the phenyl ring can be synthesized using similar Friedel-Crafts acylation strategies.

The synthesis of these analogues typically involves the reaction of the appropriately substituted benzene (B151609) derivative with a suitable acylating agent. For example:

7-(4-Bromophenyl)-7-oxoheptanoic acid can be prepared from bromobenzene.

7-Chloro-2-oxoheptanoic acid synthesis has been reported via a Grignard reaction of 1-bromo-5-chloropentane with diethyl oxalate. google.com

7-(3-Methylphenyl)-7-oxoheptanoic acid is synthesized from toluene. bldpharm.com

7-(4-Nitrophenyl)-7-oxoheptanoic acid can be prepared from nitrobenzene. bldpharm.com

7-(4-Biphenyl)-7-oxoheptanoic acid uses biphenyl (B1667301) as the starting aromatic compound. chemsrc.com

| Compound Name | Starting Aromatic Compound |

| 7-(4-Bromophenyl)-7-oxoheptanoic acid | Bromobenzene |

| 7-(3-Methylphenyl)-7-oxoheptanoic acid | Toluene |

| 7-(4-Nitrophenyl)-7-oxoheptanoic acid | Nitrobenzene |

| 7-(4-Biphenyl)-7-oxoheptanoic acid | Biphenyl |

| 7-(3,4-Dichlorophenyl)-4-oxo-butanoic acid derivative | 1,2-Dichlorobenzene |

Formation of Ketal and Other Protecting Group Derivatives

In multi-step syntheses involving this compound and its analogues, it is often necessary to selectively protect one of the functional groups—the ketone or the carboxylic acid—to prevent unwanted side reactions.

Ketal Protection of the Carbonyl Group: The ketone functionality can be protected by converting it into a ketal (or acetal). This is typically achieved by reacting the oxo-acid with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. libretexts.orglibretexts.orgchem-station.com The resulting cyclic ketal is stable to a wide range of reaction conditions, particularly basic and nucleophilic reagents. The ketone can be easily regenerated by acidic hydrolysis after the desired transformations on the carboxylic acid moiety have been completed. This strategy is crucial when, for example, a Grignard reagent is intended to react with an ester derivative of the carboxylic acid without affecting the ketone. libretexts.orglibretexts.org

Protection of the Carboxylic Acid Group: Conversely, the carboxylic acid can be protected, for instance, as an ester. However, for certain reactions, more robust protecting groups might be required. A chemoselective protection strategy for α-ketoacids involving annulation with oximes to form 2,5-dihydrooxazole 3-oxides has been reported. nih.gov While this compound is a γ-ketoacid, the development of such chemoselective protection methods highlights the ongoing innovation in this area. The choice of the protecting group strategy depends on the specific reaction sequence and the compatibility of the protecting groups with the reagents used in subsequent steps.

| Functional Group to Protect | Protecting Group | Typical Reagents for Protection |

| Ketone | Ketal (Acetal) | Ethylene glycol, acid catalyst |

| Carboxylic Acid | Ester | Alcohol, acid catalyst |

| α-Ketoacid | Dihydrooxazole oxide | Oxime |

Mechanistic Investigations of 7 2,5 Difluorophenyl 7 Oxoheptanoic Acid Reactivity and Transformations

Gas-Phase Ion Chemistry and Fragmentation Pathway Elucidation

Unimolecular Decomposition Mechanisms via Collision-Induced Dissociation (CID)

In a CID experiment, selected precursor ions are accelerated and collided with neutral gas molecules (e.g., argon or nitrogen), leading to an increase in their internal energy. nih.gov This excess energy induces fragmentation through the cleavage of the weakest bonds. For the deprotonated ion of 7-(2,5-Difluorophenyl)-7-oxoheptanoic acid, [M-H]⁻, unimolecular decomposition would likely initiate at the carboxylate group, the most acidic site.

Key fragmentation pathways for molecules containing both ketone and carboxylic acid functionalities often involve characteristic neutral losses. Common fragmentation reactions for carboxylates include the loss of CO₂ (44 u) and H₂O (18 u). wikipedia.org For the alkyl ketone portion, α-cleavage adjacent to the carbonyl group is a dominant pathway. organic-chemistry.org The presence of the aromatic ring also directs fragmentation, often leading to the formation of stable benzoyl-type cations in positive-ion mode or corresponding radical anions.

Influence of Fluorine Substituents and Ketone Functionality on Fragmentation Patterns

The fragmentation of this compound is significantly influenced by its core functional groups: the ketone and the difluorophenyl ring.

Ketone Functionality : The carbonyl group is a primary site for fragmentation. The most common pathway is α-cleavage , the breaking of the bond between the carbonyl carbon and the adjacent carbon of the alkyl chain. This would result in the formation of a stable acylium ion or related radical species. Another potential pathway, the McLafferty rearrangement , is possible if a γ-hydrogen on the alkyl chain can be transferred to the carbonyl oxygen. This rearrangement leads to the elimination of a neutral alkene. sigmaaldrich.com

Fluorine Substituents : The two fluorine atoms on the phenyl ring have a strong electron-withdrawing inductive effect. This influences the electron density of the aromatic ring and the attached carbonyl group, potentially affecting the stability of fragment ions. While the C-F bond is very strong, fragmentation involving the loss of fluorine (F, 19 u) or hydrogen fluoride (B91410) (HF, 20 u) can occur in fluorinated aromatic compounds, though this is less common than fragmentation of the alkyl chain. google.com The presence of fluorine can also influence the preferred sites of bond cleavage by altering the energetics of the transition states for different fragmentation channels.

A plausible fragmentation pathway would involve the initial cleavage of the C-C bond adjacent to the carbonyl group (α-cleavage), separating the difluorobenzoyl moiety from the C6 alkyl acid chain.

Interactive Table: Predicted Major Fragment Ions in CID of [this compound - H]⁻

| Fragment m/z (Proposed) | Neutral Loss | Proposed Structure of Fragment | Plausible Fragmentation Pathway |

| 211 | CO₂ (44 u) | [C₁₃H₁₃F₂O]⁻ | Decarboxylation of the parent ion. |

| 141 | C₇H₁₂O₃ (144 u) | [C₇H₃F₂O]⁻ | α-cleavage at the carbonyl group, forming the difluorobenzoyl anion. |

| 123 | C₇H₄F₂O (157 u) | [C₆H₉O₂]⁻ | Cleavage on the other side of the carbonyl, retaining the carboxylate. |

| 113 | C₈H₇F₂O₂ (185 u) | [C₅H₇O]⁻ | McLafferty rearrangement product ion. |

Concerted versus Stepwise Fragmentation Pathways

The question of whether fragmentation occurs through a concerted (bonds breaking and forming simultaneously) or stepwise (sequential bond cleavages) mechanism is complex. wikipedia.org Low-energy CID tends to favor lower-energy rearrangement pathways, which can be either stepwise or concerted. For example, the McLafferty rearrangement is generally considered a concerted process proceeding through a six-membered ring transition state. sigmaaldrich.com In contrast, high-energy CID can provide enough energy to open up multiple, often stepwise, fragmentation channels.

For this compound, the simple cleavage of the C-C bond alpha to the ketone is likely a direct, stepwise process. In contrast, the loss of small molecules like water or CO₂ following an initial rearrangement may involve more complex, potentially concerted pathways. Distinguishing between these mechanisms often requires sophisticated computational modeling and isotopic labeling studies, which have not been reported for this specific molecule.

Detailed Analysis of Reaction Mechanisms in Synthetic Transformations

The synthesis of aryl oxo-acids like this compound can be achieved through several classic organic reactions. The mechanisms of two prominent methods, Friedel-Crafts acylation and Grignard reactions, are discussed below.

Elucidation of Specific Pathways in Friedel-Crafts Acylations

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution and a direct method for forming aryl ketones. The synthesis of the target molecule via this route would likely involve the reaction of 1,4-difluorobenzene (B165170) with an acylating agent derived from heptanedioic acid (pimelic acid), such as pimeloyl chloride or pimelic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

The mechanism proceeds through several key steps:

Generation of the Acylium Ion : The Lewis acid catalyst (AlCl₃) coordinates to a chlorine atom of the acyl chloride (or the anhydride oxygen), making the carbonyl carbon highly electrophilic. This complex then dissociates to form a resonance-stabilized acylium ion.

Electrophilic Aromatic Substitution : The electron-rich π-system of the 1,4-difluorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a non-aromatic carbocation intermediate known as a sigma complex or arenium ion. The fluorine atoms are deactivating, making the reaction slower than with benzene (B151609), but they direct the incoming electrophile to the positions ortho to the fluorine atoms.

Deprotonation and Aromatization : A weak base, typically [AlCl₄]⁻, removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

Workup : The resulting ketone product forms a complex with the AlCl₃ catalyst. An aqueous workup is required to hydrolyze this complex and yield the final this compound.

Table: Key Steps in Friedel-Crafts Acylation for Synthesis

| Step | Reactants | Intermediate/Product | Description |

| 1 | Pimeloyl chloride, AlCl₃ | Acylium ion | Formation of the electrophilic acylating agent. |

| 2 | 1,4-Difluorobenzene, Acylium ion | Sigma complex (Arenium ion) | Nucleophilic attack by the aromatic ring. |

| 3 | Sigma complex, [AlCl₄]⁻ | Product-AlCl₃ complex | Re-aromatization of the ring. |

| 4 | Product-AlCl₃ complex, H₂O | This compound | Hydrolysis to release the final product. |

Mechanistic Aspects of Grignard Reactions in Oxo-Acid Synthesis

An alternative synthetic approach involves the use of an organometallic Grignard reagent. This method builds the molecule by forming a carbon-carbon bond through the nucleophilic attack of an organomagnesium halide. A plausible route could involve the reaction of a Grignard reagent derived from a difluorohalobenzene with a suitable seven-carbon electrophile. For instance, 2,5-difluorophenylmagnesium bromide could be reacted with a derivative of 7-oxoheptanoic acid or a cyclic ester (lactone).

A potential pathway involves the reaction of 2,5-difluorophenylmagnesium bromide with diethyl oxalate (B1200264) followed by reaction with a 5-chloropentyl derivative, though this is a multi-step process. A more direct Grignard-type synthesis is also conceivable.

The general mechanism for a Grignard reaction with an ester or acid chloride electrophile is as follows:

Formation of the Grignard Reagent : 2,5-difluorobromobenzene reacts with magnesium metal in an ether solvent to form 2,5-difluorophenylmagnesium bromide. The carbon atom bonded to magnesium becomes strongly nucleophilic.

Nucleophilic Addition : The Grignard reagent attacks the electrophilic carbonyl carbon of the substrate (e.g., a 7-halo-heptanoyl chloride or an ester of 7-oxoheptanoic acid). This addition breaks the carbonyl π-bond, forming a tetrahedral intermediate.

Elimination (for Acid Chloride/Ester) : If the substrate is an acid chloride or ester, the tetrahedral intermediate collapses, expelling the leaving group (e.g., Cl⁻ or OR⁻) and forming a ketone.

Protonation/Workup : The reaction is quenched with a mild acid (aqueous workup), which protonates the intermediate alkoxide to yield the final product. Care must be taken as the Grignard reagent will also react with the acidic proton of the carboxylic acid, requiring the use of protecting groups or specific synthons.

Understanding Enantioselective Pathways in Biocatalytic Processes

The biocatalytic reduction of prochiral ketones, such as this compound, to form chiral alcohols is a field of significant interest due to the high enantioselectivity that can be achieved. While specific studies on this compound are not extensively documented, the mechanistic principles can be understood by examining research on analogous fluorinated aromatic ketones.

Biocatalytic reductions are typically carried out using whole-cell systems (like yeast or bacteria) or isolated enzymes, such as alcohol dehydrogenases. researchgate.net These enzymes utilize cofactors, like NADH or NADPH, as a source of hydride for the reduction of the ketone. The enantioselectivity of the reaction is determined by the three-dimensional structure of the enzyme's active site, which preferentially binds one of the two prochiral faces of the ketone.

For fluorinated acetophenones, various microorganisms have been shown to exhibit high enantioselectivity in their reduction. For instance, strains of Candida, Pichia, and baker's yeast have been successfully used for the enantioselective reduction of compounds like 2-bromo-4-fluoro acetophenone, yielding the corresponding (S)-alcohol with high enantiomeric excess. The presence and position of the fluorine atoms on the aromatic ring can influence both the reaction rate and the stereochemical outcome by altering the electronic properties of the carbonyl group and the steric interactions within the enzyme's active site.

The general mechanism for the biocatalytic reduction of the ketone group in this compound can be depicted as follows:

Binding of Cofactor and Substrate: The cofactor (e.g., NADPH) and the substrate, this compound, bind to the active site of the dehydrogenase enzyme.

Stereoselective Hydride Transfer: A hydride ion is transferred from the cofactor to the carbonyl carbon of the substrate. The enzyme's chiral environment dictates that the hydride attacks from a specific face of the ketone, leading to the formation of either the (R)- or (S)-alcohol.

Product Release: The resulting chiral alcohol and the oxidized cofactor (NADP+) are released from the active site.

The enantiomeric excess (e.e.) and the yield of these reactions are highly dependent on the specific biocatalyst used, as well as reaction conditions such as pH, temperature, and the presence of co-solvents. Research on similar substrates has demonstrated that both high conversion rates and enantiomeric excesses exceeding 99% are achievable.

While specific data for this compound is not available, the following table illustrates typical results obtained for the biocatalytic reduction of a related fluorinated ketone, providing a basis for expected outcomes.

| Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (e.e.) | Yield |

| Pichia methanolica | 2-bromo-4-fluoro acetophenone | (S)-alcohol | >99% | High |

| Baker's Yeast | 4-fluoroacetophenone | (S)-alcohol | >95% | Moderate to High |

This data is representative of similar compounds and not specific to this compound.

Mechanistic Insights into Ketal Formation and Exchange Reactions

The formation of ketals from ketones is a common strategy in organic synthesis for the protection of the carbonyl group. This acid-catalyzed reaction involves the interaction of the ketone with two equivalents of an alcohol. libretexts.org In the case of this compound, the presence of the carboxylic acid group within the same molecule introduces the possibility of intramolecular reactions.

The general mechanism for acid-catalyzed ketal formation proceeds through the following steps: libretexts.org

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack by Alcohol: An alcohol molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the other oxygen atoms, forming a good leaving group (water).

Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized oxonium ion.

Second Nucleophilic Attack: A second molecule of alcohol attacks the oxonium ion.

Deprotonation: The final step is the deprotonation of the resulting intermediate to yield the neutral ketal.

For this compound, an interesting mechanistic possibility is an intramolecular ketalization if a diol is present in the vicinity of the keto group, though the heptanoic acid chain makes direct intramolecular reaction with the carboxylic acid unlikely without specific reaction conditions. However, in the presence of an external diol such as ethylene (B1197577) glycol, a cyclic ketal would be formed.

Ketal exchange reactions, also known as transketalization, can occur when a ketal is treated with a different alcohol in the presence of an acid catalyst. This equilibrium process is driven by the relative concentrations of the alcohols and the thermodynamic stability of the resulting ketals.

The table below outlines the key steps in the acid-catalyzed formation of a cyclic ketal from a generic ketone and ethylene glycol, a process applicable to the ketone moiety in this compound.

| Step | Description |

| 1 | Protonation of the carbonyl oxygen. |

| 2 | Nucleophilic attack by one hydroxyl group of ethylene glycol to form a hemiacetal. |

| 3 | Protonation of the hemiacetal hydroxyl group. |

| 4 | Elimination of water to form an oxonium ion. |

| 5 | Intramolecular nucleophilic attack by the second hydroxyl group of the ethylene glycol moiety. |

| 6 | Deprotonation to yield the cyclic ketal. |

Computational and Theoretical Studies of 7 2,5 Difluorophenyl 7 Oxoheptanoic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 7-(2,5-Difluorophenyl)-7-oxoheptanoic acid, DFT calculations would provide significant insights into its fundamental properties.

Elucidation of Electronic Structure, Molecular Orbitals, and Charge Distribution

A DFT analysis would begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure. From this, the electronic structure can be determined, including the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. Furthermore, calculations of the molecular electrostatic potential (MEP) would reveal the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This information is vital for predicting how the molecule will interact with other chemical species.

Computational Modeling of Gas-Phase Fragmentation Mechanisms

DFT calculations can be employed to model the fragmentation of this compound in the gas phase, which is particularly relevant for interpreting mass spectrometry data. By calculating the energies of potential fragmentation pathways and the transition states connecting them, researchers can predict the most likely fragmentation patterns. This theoretical data provides a basis for understanding the molecule's behavior under energetic conditions and for identifying its characteristic fragments.

Prediction of Conformational Preferences and Energy Landscapes

The flexible heptanoic acid chain of the molecule allows for numerous possible conformations. DFT calculations can be used to explore the potential energy surface of the molecule, identifying various stable conformers (local minima) and the energy barriers (transition states) between them. This analysis helps to understand the molecule's flexibility and the relative populations of different conformers at a given temperature, which can influence its physical and biological properties.

Reaction Path Analysis and Transition State Characterization for Synthetic Steps

For the synthesis of this compound, DFT can be used to model the reaction mechanisms of the synthetic steps involved. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This analysis provides insights into the feasibility of a proposed synthetic route and can help in optimizing reaction conditions by identifying the rate-determining step.

Molecular Modeling and Simulation Approaches

Beyond the static picture provided by quantum chemical calculations, molecular modeling and simulation techniques offer a dynamic view of the molecule's behavior.

Conformational Analysis and Molecular Dynamics Simulations

While DFT is excellent for detailed analysis of a few conformations, exploring the full conformational space of a flexible molecule like this compound often requires less computationally intensive methods like molecular mechanics. A systematic conformational search can identify a wide range of possible shapes. Subsequently, molecular dynamics (MD) simulations can be performed to study the time-dependent behavior of the molecule. MD simulations track the movements of atoms over time, providing a realistic picture of the molecule's flexibility, conformational changes, and interactions with its environment, such as a solvent. This information is crucial for understanding how the molecule behaves in solution and how its shape might influence its interactions with biological targets.

Prediction of Non-Covalent Interactions and Supramolecular Assembly

Non-covalent interactions are the primary driving forces behind the self-assembly of molecules into more complex, ordered structures. For this compound, a variety of non-covalent interactions can be predicted to play a role in its supramolecular assembly. These include hydrogen bonding, halogen bonding, π-π stacking, and van der Waals forces. Computational methods such as Density Functional Theory (DFT) and Molecular Mechanics (MM) are pivotal in elucidating the nature and strength of these interactions. mdpi.comresearchgate.net

The carboxylic acid moiety of the molecule is a potent hydrogen bond donor and acceptor, suggesting that it can form strong dimeric synthons or extended chains with neighboring molecules. The difluorophenyl ring introduces the possibility of several types of interactions. The electron-withdrawing nature of the fluorine atoms can polarize the aromatic ring, influencing its ability to participate in π-π stacking interactions. Furthermore, the fluorine atoms themselves can act as weak hydrogen bond acceptors or participate in halogen bonding, a directional interaction that is gaining increasing recognition in crystal engineering and supramolecular chemistry. nih.gov

Computational predictions can be used to rank the stability of various possible supramolecular synthons, providing a theoretical basis for understanding the crystalline packing of the molecule. mdpi.comcore.ac.uk By calculating the interaction energies of different dimeric and oligomeric arrangements, it is possible to forecast the most likely modes of self-assembly.

Table 1: Predicted Non-Covalent Interactions in the Supramolecular Assembly of this compound

| Interaction Type | Molecular Moieties Involved | Predicted Strength | Role in Supramolecular Assembly |

| Hydrogen Bonding | Carboxylic acid - Carboxylic acid | Strong | Formation of dimeric synthons or extended chains |

| π-π Stacking | Difluorophenyl ring - Difluorophenyl ring | Moderate | Stabilization of layered or columnar structures |

| C-H···O Interactions | Aliphatic chain C-H - Carbonyl oxygen | Weak | Fine-tuning of molecular packing |

| C-H···F Interactions | Aliphatic chain C-H - Fluorine | Weak | Directional control of crystal packing |

| Halogen Bonding | C-F···O=C | Weak to Moderate | Potential for directional control in crystal engineering |

In Silico Approaches for Molecular Interaction and Biological Target Prediction

To explore the potential of this compound as a bioactive agent, a suite of in silico tools can be employed to predict its interactions with biological macromolecules and to forecast its pharmacokinetic profile. These computational techniques are instrumental in the early stages of drug discovery for identifying potential protein targets and for flagging potential liabilities in terms of absorption, distribution, metabolism, and excretion (ADME). springernature.comnih.govnih.gov

Molecular Docking Studies with Relevant Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chapman.eduaacrjournals.org In the context of drug discovery, this involves docking a small molecule like this compound into the binding site of a protein of interest. The results of molecular docking simulations can provide insights into the binding mode, the strength of the interaction (usually expressed as a docking score), and the specific non-covalent interactions that stabilize the ligand-protein complex. plos.orgmdpi.com

Given its structural features, which include a flexible aliphatic chain, a carboxylic acid, and a difluorophenyl ketone, this compound could potentially interact with a range of biological targets. For instance, the carboxylic acid moiety could form key hydrogen bonds or salt bridges with basic residues in a binding pocket, while the difluorophenyl group could engage in hydrophobic and aromatic interactions.

Table 2: Hypothetical Molecular Docking Results of this compound with Selected Biological Targets

| Target Protein | Putative Binding Site | Docking Score (kcal/mol) | Key Predicted Interactions |

| Cyclooxygenase-2 (COX-2) | Active Site | -8.5 | Hydrogen bonding with Arg120, hydrophobic interactions with the phenyl ring |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Ligand Binding Pocket | -9.2 | Salt bridge with Arg288, π-π stacking with His449 |

| Fatty Acid Amide Hydrolase (FAAH) | Catalytic Site | -7.9 | Hydrogen bonding with Ser241, hydrophobic interactions with the aliphatic chain |

Prediction of Ligand-Binding Affinities and Interaction Hotspots

Beyond simple docking scores, more sophisticated computational methods can be used to predict ligand-binding affinities with greater accuracy. Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP) can provide quantitative estimates of the binding free energy. mdpi.com These methods account for factors such as solvation effects and entropic contributions, which are often neglected in simpler docking algorithms.

Furthermore, computational tools can identify "interaction hotspots" within a protein's binding site. researchgate.netoup.com These are regions that contribute disproportionately to the binding free energy. nih.govnih.gov By analyzing the docked pose of this compound, it is possible to predict which of its functional groups are likely to interact with these hotspots, providing a rationale for its binding affinity and a guide for future structural modifications to enhance potency.

Computational Prediction of Absorption, Distribution, and Elimination Parameters for Mechanistic Understanding

The journey of a drug molecule through the body is governed by its ADME properties. In silico models are widely used to predict these parameters early in the drug discovery process, helping to identify compounds with favorable pharmacokinetic profiles. ayushcoe.inresearchgate.net For this compound, a range of physicochemical and pharmacokinetic properties can be computationally estimated.

These predictions are based on the molecule's structure and are derived from quantitative structure-property relationship (QSPR) models trained on large datasets of experimental data. Parameters such as lipophilicity (logP), aqueous solubility (logS), plasma protein binding, and potential for metabolism by cytochrome P450 enzymes can all be estimated using various computational tools.

Table 3: Predicted ADME Properties of this compound

| ADME Parameter | Predicted Value | Implication |

| Molecular Weight | 256.25 g/mol | Compliant with Lipinski's Rule of Five |

| logP (Octanol-Water Partition Coefficient) | 2.8 | Moderate lipophilicity, suggesting good absorption and distribution |

| Aqueous Solubility (logS) | -3.5 | Low but potentially adequate aqueous solubility |

| Number of Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five |

| Number of Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five |

| Polar Surface Area (PSA) | 54.37 Ų | Suggests good intestinal absorption and blood-brain barrier penetration |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract |

| Blood-Brain Barrier Permeability | Moderate to High | Potential for central nervous system activity |

| Cytochrome P450 2D6 (CYP2D6) Inhibition | Unlikely | Low risk of drug-drug interactions via this pathway |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Investigation of Difluorophenyl Substituent Effects

The introduction of fluorine atoms onto the phenyl ring profoundly alters the molecule's characteristics. Fluorine is the most electronegative element, and its small size allows it to replace hydrogen without significant steric bulk, yet its electronic influence is substantial.

The positioning of the two fluorine atoms at the 2 and 5 positions on the phenyl ring has a significant impact on the electronic environment of the molecule. The fluorine atoms exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. This effect decreases the electron density of the aromatic ring and the adjacent carbonyl group.

| Substituent Position | Primary Electronic Effect | Predicted Impact on Carbonyl Reactivity |

|---|---|---|

| 2,5-Difluoro | Strong Inductive (-I) and moderate Mesomeric (+M) effects | Increased electrophilicity |

| 3,5-Difluoro | Strong Inductive (-I) effect | Significantly increased electrophilicity |

| Unsubstituted Phenyl | Baseline | Baseline reactivity |

| 4-Methoxy | Strong Mesomeric (+M) and moderate Inductive (-I) effects | Decreased electrophilicity |

The fluorine atom at the ortho (2-position) can introduce steric hindrance, potentially influencing the conformation of the molecule. conicet.gov.ar This can affect the planarity between the phenyl ring and the carbonyl group, which in turn could modulate its interaction with other molecules or biological targets. The dihedral angle between the ring and the C=O bond is a key conformational parameter.

Fluorine atoms can also participate in non-covalent interactions, such as hydrogen bonds (C-F···H) and halogen bonds, which can influence crystal packing and intermolecular associations. strath.ac.uk The inductive effects also alter the molecule's lipophilicity and aqueous solubility, key parameters in many applications. researchgate.net The introduction of fluoroalkyl groups can have complex effects on these properties. researchgate.net

Influence of Aliphatic Chain Length and Chemical Modifications on Molecular Behavior

Studies on analogous series of compounds, such as n-alkylene benzyl (B1604629) alcohols, show that subtle changes in aliphatic chain length can lead to different molecular conformations (e.g., all-trans vs. partial gauche). mdpi.comresearchgate.net Molecules with an even number of methylene (B1212753) groups in the chain tend to be more planar and pack more efficiently, often resulting in higher melting points compared to those with an odd number of carbons. mdpi.comresearchgate.net This odd-even effect is a well-documented phenomenon in long-chain aliphatic compounds. mdpi.com

Modifications to the chain, such as introducing double bonds, branches, or other functional groups, would further alter the molecule's flexibility, lipophilicity, and potential for specific interactions. For instance, replacing the terminal carboxylic acid with an amide (e.g., 7-amino-7-oxoheptanoic acid) would introduce a hydrogen bond donor, drastically changing its solubility and interaction profile. nih.gov

| Chain Length/Modification | Expected Conformation | Predicted Impact on Physical Properties |

|---|---|---|

| Heptanoic (7 carbons) | Flexible, partial gauche conformation | Lower melting point relative to even-chain analogues |

| Octanoic (8 carbons) | More planar, all-trans favored | Higher melting point and denser packing |

| Hexanoic (6 carbons) | More planar, all-trans favored | Higher melting point relative to heptanoic analogue |

| Introduction of C=C bond | Reduced flexibility, defined geometry | Altered packing, potential for π-interactions |

Comparative Analysis of 7-(2,5-Difluorophenyl)-7-oxoheptanoic acid with Diverse Oxo-Acid Analogues

To understand the unique properties of this compound, it is useful to compare it with other oxo-acid analogues where the phenyl group, fluorine substitution, or chain length are varied.

For example, the unsubstituted 7-phenyl-7-oxoheptanoic acid would serve as a baseline to quantify the electronic and steric effects of the difluoro substitution. An analogue like 7-(tert-butoxy)-7-oxoheptanoic acid, which replaces the phenyl ketone with a tert-butyl ester, would highlight the role of the aromatic ring in the molecule's properties. chemicalbook.com Comparing it to a simple aliphatic oxo-acid, such as 7-oxoheptanoic acid, isolates the contribution of the entire substituted phenyl moiety. nih.gov

Kinetic and structural analyses of different 2-oxo acid dehydrogenases with various phosphonate (B1237965) analogues of their substrates have shown that even small changes in the substituent groups can lead to significant differences in binding affinity and selectivity. frontiersin.org This highlights how modifications to the core structure of an oxo-acid can fine-tune its interactions.

Design Principles for Modulating Chemical Reactivity and Specific Molecular Interactions

Based on the SAR and SPR insights, several design principles can be formulated to modulate the properties of this compound for specific applications.

Tuning Carbonyl Reactivity: To increase the electrophilicity of the carbonyl carbon, one could move the fluorine atoms to the 3 and 5 positions to maximize the inductive effect without ortho-steric hindrance. Conversely, replacing the fluorines with electron-donating groups (e.g., methoxy) would decrease its reactivity.

Modulating Lipophilicity and Solubility: The balance between the hydrophobic difluorophenyl head and the hydrophilic carboxylic acid tail can be adjusted by altering the length of the aliphatic chain. A shorter chain would increase water solubility, while a longer chain would enhance lipophilicity. mdpi.com

Controlling Molecular Conformation: Introducing rigid elements into the aliphatic chain, such as a double bond or a small ring, would restrict conformational freedom. This can be a key strategy for optimizing the molecule's shape to fit into a specific binding site.

Enhancing Intermolecular Interactions: The strategic placement of hydrogen bond donors/acceptors or other functional groups on either the phenyl ring or the aliphatic chain can be used to direct specific intermolecular interactions, influencing properties like crystal structure and binding affinity. The introduction of lipophilic substituents at certain positions has been shown to provide favorable molecular interactions and improve pharmacological features in other complex molecules. nih.gov

By systematically applying these principles, new analogues of this compound can be designed with tailored chemical reactivity and precisely controlled molecular interactions.

Interdisciplinary Research Applications and Future Perspectives

Development of Chemical Probes and Tools for Mechanistic Biological Investigations

The unique structural features of 7-(2,5-Difluorophenyl)-7-oxoheptanoic acid make it a candidate for the development of specialized chemical probes. The presence of fluorine atoms is particularly advantageous for such applications. Fluorinated aromatic amino acids, for instance, have been successfully employed as sensitive 19F NMR probes to study bromodomain-ligand interactions. nih.govacs.org The fluorine atoms in this compound could similarly serve as reporters in 19F NMR studies, allowing for the investigation of its binding to biological targets without the interference of background signals that are common in ¹H NMR. rsc.orgrsc.org

Furthermore, the introduction of fluorine can be a strategic tool in the design of functional analogues of biologically active molecules to probe their interactions with receptors. rsc.org The difluorophenyl group could be tailored to interact with specific pockets in proteins, while the heptanoic acid chain provides a linker that can be modified for attachment to other molecules or surfaces.

Contributions to Novel Reaction Methodology Development in Organic Chemistry

The reactivity of the ketone and carboxylic acid functionalities in this compound offers potential for its use in the development of new synthetic methods. Ketones are versatile functional groups that can be converted to a variety of other moieties, including difluoroalkanes using reagents like DAST (diethylaminosulfur trifluoride). commonorganicchemistry.com The difluorophenyl ketone unit, in particular, could be a substrate for developing novel fluorination or difluoroalkylation reactions. deepdyve.comorganic-chemistry.org

The carboxylic acid group can be transformed into a range of derivatives, which is a cornerstone of organic synthesis. organic-chemistry.org The interplay between the ketone and carboxylic acid within the same molecule could be exploited for developing new intramolecular reactions or for the synthesis of complex heterocyclic structures. The presence of the fluorinated aromatic ring can also influence the reactivity of the molecule, potentially leading to new regioselective or stereoselective transformations. numberanalytics.com

Insights from Natural Product Research on Oxocarboxylic Acids

Oxocarboxylic acids are prevalent in nature and play crucial roles in various metabolic pathways. acs.orgresearchgate.netgenome.jp For instance, simple alkyl carboxylic acids are components of lipids, and many naturally occurring carboxylic acids have complex structures with diverse biological activities. libretexts.orglibretexts.org Natural carboxylic acids, particularly phenolic acids, are known for their antioxidant and antimicrobial properties. encyclopedia.pubmdpi.com

While this compound is a synthetic compound, the study of its biological activities could be inspired by the roles of natural oxocarboxylic acids. The difluorophenyl group can be seen as a synthetic mimic of a phenolic group, and it would be of interest to investigate if this compound exhibits any similar biological effects, such as antimicrobial or cytotoxic activity. mdpi.comnih.gov Research into the structure-activity relationships of such synthetic analogues can provide valuable insights for the design of new therapeutic agents.

Potential Role in Catalysis or Supramolecular Chemistry (if interactions identified)

The carboxylic acid group is a key player in supramolecular chemistry due to its ability to form robust hydrogen bonds. acs.orgresearchgate.netacs.org Carboxylic acids can self-assemble into well-ordered structures, and this property can be harnessed to create complex molecular architectures. acs.orgresearchgate.netijacskros.com The difluorophenyl group of this compound could also participate in non-covalent interactions, such as π-π stacking or halogen bonding, further directing the self-assembly process.

In the realm of catalysis, supramolecular assemblies can create confined environments that can enhance reaction rates and selectivities, mimicking enzymatic catalysis. wikipedia.orgnesvard.orgtaylorfrancis.com The combination of a carboxylic acid and a fluorinated aromatic ring in one molecule could lead to the formation of unique supramolecular structures with potential catalytic applications. For example, the carboxylic acid could act as a recognition site for a substrate, while the fluorinated ring provides a specific interaction environment.

Advancements in Analytical Chemistry through Development of New Characterization Protocols

The characterization of fluorinated organic compounds often relies on specialized analytical techniques. 19F NMR spectroscopy is a powerful tool for the structural elucidation of these molecules due to the high sensitivity and large chemical shift dispersion of the 19F nucleus. nih.govresearchgate.netnumberanalytics.com The development of new NMR pulse sequences and methodologies for analyzing complex mixtures of fluorinated compounds is an active area of research. rsc.orgrsc.org this compound could serve as a model compound for the development and validation of such new analytical protocols.

Mass spectrometry is another crucial technique for the characterization of organic molecules. The fragmentation patterns of aromatic ketones in mass spectrometry are well-studied and can provide valuable structural information. acs.orgnih.govresearchgate.netwhitman.edu The presence of the difluorophenyl group in this compound would lead to characteristic fragmentation patterns that could be used to develop new mass spectrometric methods for the identification and quantification of fluorinated compounds. libretexts.org Furthermore, various liquid chromatography methods are employed for the analysis of carboxylic acids in different matrices, and new protocols could be developed for the specific separation and detection of fluorinated oxocarboxylic acids. nih.govnih.govshimadzu.comsielc.com

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for preparing 7-(2,5-Difluorophenyl)-7-oxoheptanoic acid?

- Methodological Answer : A plausible approach involves Friedel-Crafts acylation of 2,5-difluorobenzene derivatives with a heptanoic acid precursor, followed by oxidation. For example, ethyl esters (e.g., ethyl 7-arylheptanoate) can be oxidized using reagents like NaBH₄ or LiAlH₄ to yield the ketone intermediate, which is then hydrolyzed to the carboxylic acid . Alternative routes may include nucleophilic substitution or transition-metal-catalyzed coupling to introduce the difluorophenyl group .

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the aromatic substitution pattern and backbone structure. ¹⁹F NMR is essential to verify fluorine positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns.

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500-3300 cm⁻¹) functional groups .

Q. What safety precautions are necessary during experimental handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of aerosols .

- Storage : Store at 2–8°C in a dry environment to prevent degradation. Avoid exposure to heat or moisture .

- Waste Disposal : Segregate waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the 2,5-difluorophenyl group?

- Methodological Answer :

- Catalyst Selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in Friedel-Crafts reactions.

- Solvent Optimization : Use anhydrous solvents (e.g., dichloromethane) to minimize side reactions.

- Temperature Control : Moderate heating (40–60°C) balances reaction rate and byproduct formation. Monitor progress via TLC or GC-MS .

Q. How should researchers resolve contradictions in spectral data during structural confirmation?

- Methodological Answer :

- Comparative Analysis : Cross-reference experimental NMR shifts with computational predictions (e.g., DFT calculations).

- Isotopic Labeling : Use deuterated analogs to clarify ambiguous proton environments.

- 2D NMR Techniques : Employ COSY, HSQC, and HMBC to resolve overlapping signals and confirm connectivity .

Q. What strategies ensure compound stability in biological assays?

- Methodological Answer :

- Buffer Compatibility : Pre-test solubility in assay media (e.g., PBS, DMSO) to avoid precipitation.

- Temperature Sensitivity : Conduct short-term stability studies at 37°C to assess degradation under physiological conditions.

- Light Protection : Store solutions in amber vials if the compound is photosensitive, as fluorinated aromatics may exhibit UV instability .

Q. How can researchers design experiments to evaluate biological activity?

- Methodological Answer :

- In Vitro Models : Use cell lines (e.g., HEK293 or cancer cells) to test cytotoxicity or receptor binding.

- Dose-Response Curves : Apply logarithmic concentrations (1 nM–100 µM) to determine IC₅₀/EC₅₀ values.

- Control Groups : Include vehicle (e.g., DMSO) and positive controls (e.g., known inhibitors) to validate assay robustness .

Data Contradiction and Analysis

Q. How to address discrepancies between computational predictions and experimental logP values?

- Methodological Answer :

- Experimental Validation : Measure logP via shake-flask method (octanol/water partitioning) and compare with software predictions (e.g., ChemAxon).

- Structural Analogues : Use data from similar compounds (e.g., 8-(2,6-difluorophenyl)-8-oxooctanoic acid, logP ~2.5) to refine computational models .

Q. What factors contribute to variability in enzymatic inhibition assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。